molecular formula C8H9IN2O2 B12459036 2-Amino-5-iodo-4-methyl-nicotinic acid methyl ester

2-Amino-5-iodo-4-methyl-nicotinic acid methyl ester

Cat. No.: B12459036
M. Wt: 292.07 g/mol
InChI Key: VLSPWFAMWROMDQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, an iodine atom, and a methyl ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor pyridine compound followed by esterification and amination reactions. The reaction conditions often require the use of specific reagents such as iodine, methyl iodide, and ammonia under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Lacks the iodine atom and methyl ester group.

    2-Amino-4-methylpyridine: Similar structure but different substitution pattern.

    Methyl 2-amino-3-pyridinecarboxylate: Similar ester group but different amino group position.

Uniqueness

Methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-amino-5-iodo-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H9IN2O2/c1-4-5(9)3-11-7(10)6(4)8(12)13-2/h3H,1-2H3,(H2,10,11)

InChI Key

VLSPWFAMWROMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1I)N)C(=O)OC

Origin of Product

United States

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